
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP has been shown to possess unique biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Mecanismo De Acción
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid acts as a competitive antagonist for the NMDA receptor by binding to the receptor site and preventing the binding of glutamate. This inhibition of the NMDA receptor has been shown to affect various biological processes, including synaptic plasticity, learning, and memory. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid also inhibits the uptake of glutamate by astrocytes, which can lead to an increase in extracellular glutamate levels.
Biochemical and Physiological Effects:
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has been shown to have various biochemical and physiological effects. In addition to its role as an NMDA receptor antagonist and glutamate uptake inhibitor, 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has been shown to modulate the activity of other neurotransmitter receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the kainate receptor. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has also been shown to increase the release of dopamine in the nucleus accumbens, a region of the brain involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has several advantages as a research tool. It is a potent and selective antagonist for the NMDA receptor, making it a valuable tool for studying the role of this receptor in various biological processes. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid is also relatively stable and easy to handle, making it a convenient tool for lab experiments.
However, there are also limitations to the use of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid in lab experiments. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has been shown to have off-target effects, particularly at high concentrations. Additionally, the effects of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid on biological processes can be complex and difficult to interpret, making it important to use 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid in conjunction with other research tools.
Direcciones Futuras
There are several future directions for the use of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid in scientific research. One potential application is in the study of addiction and drug abuse. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has been shown to increase dopamine release in the nucleus accumbens, making it a potential tool for studying the neurobiological mechanisms underlying addiction. Additionally, 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid may have therapeutic potential for the treatment of various neurological and psychiatric disorders, including depression and schizophrenia.
Conclusion:
In conclusion, 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid is a promising tool for scientific research, particularly in the field of neuroscience. Its unique biochemical and physiological effects make it a valuable tool for studying various biological processes. While there are limitations to its use in lab experiments, 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has several potential applications and future directions for research.
Métodos De Síntesis
The synthesis of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid involves a multi-step process that begins with the reaction of 4-chloropyrazole with 2,2,2-trifluoroethyl acrylate. This reaction produces an intermediate, which is then treated with a strong base to form 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid. The final product is obtained through a purification process that involves recrystallization.
Aplicaciones Científicas De Investigación
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has been widely used in scientific research, particularly in the field of neuroscience. Studies have shown that 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid can be used as a competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has also been shown to be a potent inhibitor of glutamate uptake, which is important in regulating synaptic transmission.
Propiedades
IUPAC Name |
3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-4-2-12-13(3-4)5(1-6(14)15)7(9,10)11/h2-3,5H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSIWIYANZWHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(CC(=O)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)
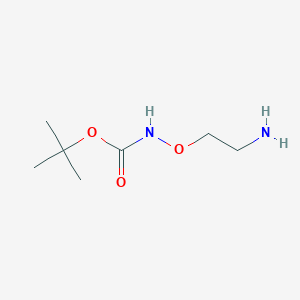
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)
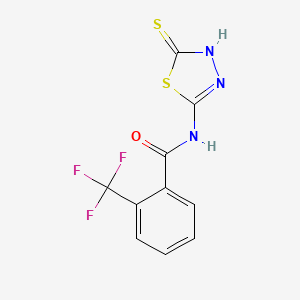
![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)
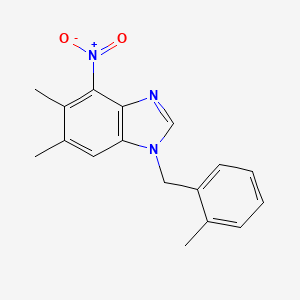
![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)
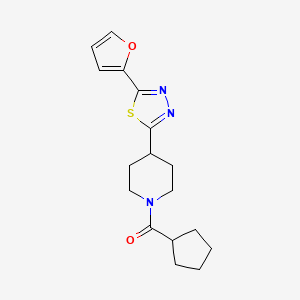
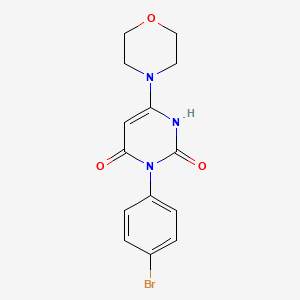
![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)